Manganocene

Description

The exact mass of the compound Cyclopenta-1,3-diene;manganese is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73138-26-8 |

|---|---|

Molecular Formula |

C10H20Mn |

Molecular Weight |

195.20 g/mol |

IUPAC Name |

bis(cyclopentane);manganese |

InChI |

InChI=1S/2C5H10.Mn/c2*1-2-4-5-3-1;/h2*1-5H2; |

InChI Key |

XZLLEYXMEAAVEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a "Black Sheep": A Technical Guide to the Discovery and Origins of Manganocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of organometallic chemistry in the mid-20th century, the discovery of ferrocene (B1249389) in 1951 ignited a fervent exploration of "sandwich" compounds, where a central metal atom is bonded to two cyclopentadienyl (B1206354) (Cp) ligands. This pursuit led to the synthesis of a fascinating and somewhat anomalous member of the metallocene family: manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn). Unlike its remarkably stable 18-electron counterpart, ferrocene, this compound's unique electronic configuration and properties have earned it the moniker "the black sheep of the organometallic family." This technical guide provides an in-depth look at the discovery of this compound, its historical context, the seminal experimental protocols for its synthesis, and its initial characterization, offering a foundational understanding for researchers in chemistry and drug development.

Historical Context: The Metallocene Revolution

The discovery of ferrocene (Fe(C₅H₅)₂) in 1951 by two independent research groups marked a paradigm shift in the understanding of chemical bonding between organic and inorganic moieties. This groundbreaking discovery, and the subsequent elucidation of its "sandwich" structure by Geoffrey Wilkinson and Ernst Otto Fischer, who were awarded the Nobel Prize in Chemistry in 1973, opened the floodgates for the synthesis of analogous compounds with other transition metals.[1][2][3] The period that followed was characterized by a rapid expansion of organometallic chemistry, with a focus on understanding the structure, bonding, and reactivity of these novel metallocenes.[4][5] It was within this vibrant and competitive scientific landscape that the investigation of other d-block metals, including manganese, became a logical and exciting next step.

The Discovery of this compound

The first synthesis and characterization of this compound were reported in 1956 by Sir Geoffrey Wilkinson, F. Albert Cotton, and J. M. Birmingham.[6] Their work, detailed in the Journal of Inorganic and Nuclear Chemistry, described the preparation of the compound and provided the first insights into its distinct chemical and physical properties.[7][8] This discovery was a significant addition to the growing family of metallocenes and highlighted the diverse electronic structures and properties that could be achieved by varying the central metal atom.

Experimental Protocols: The Original Synthesis

The seminal synthesis of this compound by Wilkinson, Cotton, and Birmingham established a foundational method for preparing this and other metallocenes.[6][8] The protocol involves the reaction of a manganese(II) halide with sodium cyclopentadienide (B1229720) in an ethereal solvent.

Synthesis of Bis(cyclopentadienyl)manganese(II)

Reaction: MnX₂ + 2 NaC₅H₅ → Mn(C₅H₅)₂ + 2 NaX (where X = Cl, Br, I)

Materials and Methods:

-

Reactants: Anhydrous manganous halide (e.g., MnCl₂, MnBr₂), sodium cyclopentadienide (NaC₅H₅).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

-

Atmosphere: All manipulations were carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the air-sensitive product.

-

Procedure:

-

A solution of sodium cyclopentadienide in tetrahydrofuran was prepared.

-

To this solution, a suspension of the anhydrous manganous halide in tetrahydrofuran was added portion-wise with stirring.

-

The reaction mixture was stirred for a period to ensure complete reaction.

-

The resulting mixture, containing precipitated sodium halide, was then processed to isolate the this compound.

-

-

Purification: The original method of purification involved fractional sublimation of the dried residue after removal of the solvent.[9] This yielded brown-black crystals of bis(cyclopentadienyl)manganese.[9]

Initial Characterization and Properties

The initial characterization of this compound by Wilkinson and his team revealed several properties that distinguished it from ferrocene. The compound was found to be a thermochromic solid, changing color with temperature, and highly sensitive to air.[5]

Quantitative Data from Early Studies

| Property | Value/Observation | Reference |

| Molecular Formula | C₁₀H₁₀Mn | [1][9] |

| Molecular Weight | 185.13 g/mol | |

| Appearance | Brown-black crystals | [9] |

| Magnetic Behavior | Antiferromagnetic | [6][8] |

| Néel Temperature | 134 K | [6][8] |

| Oxidation State of Mn | +2 | [2] |

| Spin State | High-spin (d⁵) | [2] |

Key Signaling Pathways and Logical Relationships

The electronic structure of this compound is a key determinant of its physical and chemical properties. As a d⁵ complex, it possesses five valence electrons in its d-orbitals. Unlike ferrocene, which has a stable, low-spin d⁶ configuration, this compound adopts a high-spin state. This results in unpaired electrons, leading to its paramagnetic (specifically, at higher temperatures, antiferromagnetic at lower temperatures) nature. The bonding in this compound is also considered to have a more ionic character compared to the more covalent bonding in ferrocene.

Conclusion

The discovery of this compound by Wilkinson, Cotton, and Birmingham was a pivotal moment in the development of metallocene chemistry. It demonstrated that the "sandwich" structure was not limited to the exceptionally stable 18-electron configuration of ferrocene and opened the door to a rich and diverse chemistry of metallocenes with varying electronic properties. The original synthesis and characterization of this compound laid the groundwork for decades of research into its unique magnetic properties, reactivity, and potential applications. For today's researchers, a thorough understanding of this historical and experimental foundation is crucial for the continued exploration and application of organometallic compounds in fields ranging from catalysis to materials science and drug development.

References

- 1. This compound [webbook.nist.gov]

- 2. Manganese - Wikipedia [en.wikipedia.org]

- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. US2976303A - Process for the preparation of bis (cyclopentadienyl) manganese compounds - Google Patents [patents.google.com]

- 9. labsolu.ca [labsolu.ca]

Unraveling the Electronic Landscape of Manganocene: A Technical Guide to its Electronic Configuration and d-Orbital Splitting

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the electronic configuration and d-orbital splitting in the organometallic compound, Manganocene. This document provides an in-depth analysis of its high-spin and low-spin states, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular orbital interactions.

This compound, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is a fascinating organomanganese compound that has garnered significant interest due to its unusual structural and electronic properties.[1] Unlike many other metallocenes, this compound exhibits a delicate balance between high-spin and low-spin electronic states, a phenomenon that is highly sensitive to its physical state and the substitution on the cyclopentadienyl (B1206354) rings.[2] This guide delves into the core principles governing its electronic structure, providing a valuable resource for professionals in organometallic chemistry and related fields.

Electronic Configuration and Spin States

The manganese atom in its ground state has an electronic configuration of [Ar] 3d⁵ 4s². In this compound, the manganese is in the +2 oxidation state, resulting in a d⁵ electron configuration. The arrangement of these five d-electrons in the molecular orbitals of the metallocene framework gives rise to two possible spin states: a high-spin state (S = 5/2) and a low-spin state (S = 1/2).[3]

The predominant form of unsubstituted this compound in the gas phase and in the solid state above 159 °C is the high-spin isomer.[1] Below this temperature, it adopts a polymeric zigzag chain structure.[1] The spin state can be influenced by the introduction of substituents on the cyclopentadienyl rings; electron-donating groups tend to stabilize the low-spin state.[4]

Quantitative Data Summary

The distinct electronic configurations of the high-spin and low-spin states of this compound and its derivatives are reflected in their structural and magnetic properties. The following table summarizes key quantitative data for easy comparison.

| Property | High-Spin this compound Derivative | Low-Spin this compound Derivative |

| Spin State (S) | 5/2 | 1/2 |

| Number of Unpaired Electrons | 5 | 1 |

| Effective Magnetic Moment (μ_eff) | ~5.9 μ_B | ~1.8 - 2.2 μ_B |

| Average Mn-C Bond Length (Å) | ~2.4 Å | ~2.1 Å |

| Ground State Term Symbol | ⁶A₁g | ²E₂g |

d-Orbital Splitting in this compound

The interaction between the manganese d-orbitals and the π-orbitals of the two cyclopentadienyl ligands leads to a specific splitting pattern of the d-orbitals. In the D₅d symmetry of a typical metallocene, the five d-orbitals split into three energy levels: a₁' (primarily d_z²), e₂' (d_xy, d_x²-y²), and e₁" (d_xz, d_yz).

In the high-spin state, each of the five d-orbitals is singly occupied to maximize spin multiplicity, following Hund's rule. This results in a (e₂')²(a₁')¹(e₁")² configuration.

The low-spin state, with one unpaired electron, has a (e₂')⁴(a₁')¹ configuration. This electronic arrangement is subject to the Jahn-Teller effect, a geometric distortion that removes the degeneracy of the e₂' orbitals to achieve a lower overall energy.[5] This distortion typically involves an elongation or compression of the molecule.

Experimental Protocols

A generalized workflow for the synthesis and characterization of this compound is presented below. Due to the air-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[6]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[1]

Procedure:

-

Anhydrous manganese(II) chloride is suspended in dry, deoxygenated THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension at a controlled temperature (often starting at low temperatures and slowly warming to room temperature).

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

The resulting mixture contains a precipitate of sodium chloride and a solution of this compound. The salt is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under vacuum to yield crude this compound, which can be further purified by sublimation.

X-ray Crystallography

Single-crystal X-ray diffraction is essential for determining the precise molecular structure, including Mn-C bond lengths.

Protocol for Air-Sensitive Crystals:

-

Suitable single crystals of this compound are grown, typically by slow evaporation of a solvent or by cooling a saturated solution.

-

A selected crystal is coated in a cryoprotectant oil (e.g., paratone) inside a glovebox to prevent decomposition upon exposure to air.[7]

-

The crystal is mounted on a goniometer head and flash-cooled in a stream of cold nitrogen gas on the diffractometer.[8]

-

X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The collected data is processed to solve and refine the crystal structure, yielding detailed information about bond lengths and angles.

Magnetic Susceptibility Measurements

The magnetic susceptibility of a this compound sample is measured to determine its effective magnetic moment, which directly relates to the number of unpaired electrons and thus its spin state. The Gouy and Evans methods are commonly employed.[9][10]

Gouy Method:

-

A long, cylindrical sample of known mass is suspended from a balance such that one end is in a region of high magnetic field and the other is in a region of negligible field.[11]

-

The apparent change in mass upon application of the magnetic field is measured.

-

This change in mass is used to calculate the magnetic susceptibility of the sample.

Evans Method (NMR):

-

Two NMR tubes are prepared. One contains a solution of the paramagnetic sample in a suitable solvent with a reference compound. The other, a reference tube, contains only the solvent and the reference compound. Often, a coaxial insert is used.[12]

-

The ¹H NMR spectra of both are recorded.

-

The chemical shift difference of the reference compound's signal between the two spectra is used to calculate the magnetic susceptibility of the paramagnetic sample.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species and provides detailed information about the electronic environment of the unpaired electrons.

Experimental Parameters:

-

A solution or powdered solid sample of this compound is placed in a quartz EPR tube. For solutions, the sample is often frozen to obtain a glass.

-

The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) and typically at low temperatures (e.g., liquid nitrogen or helium temperatures) to observe well-resolved spectra.[13]

-

The resulting spectrum is analyzed to determine the g-values and any hyperfine coupling constants, which are characteristic of the electronic structure of the manganese center.[14]

This guide provides a foundational understanding of the electronic properties of this compound, which is crucial for its potential applications in catalysis, materials science, and as a model system in organometallic chemistry. The intricate interplay of its electronic configuration and molecular structure continues to be an active area of research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Collection - Spin Equilibria in Monomeric Manganocenes: Solid-State Magnetic and EXAFS Studies - Organometallics - Figshare [figshare.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 6. ncl.ac.uk [ncl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 11. Gouy balance - Wikipedia [en.wikipedia.org]

- 12. Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04149A [pubs.rsc.org]

- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 14. Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the high-spin vs low-spin states of Manganocene.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganocene, or bis(cyclopentadienyl)manganese(II) ([Mn(C₅H₅)₂]n), stands as a fascinating subject within organometallic chemistry due to the delicate balance between its high-spin and low-spin electronic states. This technical guide provides an in-depth exploration of the factors governing this spin equilibrium, methods for its characterization, and a summary of key quantitative data. Understanding the spin-state behavior of this compound and its derivatives is crucial for harnessing their potential in catalysis and materials science.

Introduction: The Dichotomy of this compound's Electronic Structure

This compound is an organomanganese compound that exhibits thermochromism, changing color from amber to pink above 159 °C. This change is associated with a structural transition from a polymeric chain to a monomeric sandwich complex. Unlike its highly stable and low-spin iron analog, ferrocene, this compound is notably reactive and typically exists in a high-spin state.[1] The Mn(II) center, with a d⁵ electron configuration, can adopt either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, a phenomenon known as spin crossover. This equilibrium is highly sensitive to the electronic and steric environment of the manganese center.

The spin state of this compound is a subject of considerable interest as it dictates the molecule's magnetic properties, reactivity, and structure. The interplay between the Jahn-Teller effect and the close-lying electronic and spin states contributes to its unique characteristics.[2]

The High-Spin vs. Low-Spin Equilibrium

The d⁵ electron configuration of the Mn(II) ion in an octahedral ligand field can result in two possible electronic ground states. In the high-spin state, the electrons are distributed among the t₂g and e_g* orbitals to maximize spin multiplicity (t₂g³ e_g*²), resulting in five unpaired electrons. In the low-spin state, the electrons preferentially occupy the lower energy t₂g orbitals (t₂g⁵), leading to one unpaired electron.

The transition between these two states is a dynamic equilibrium that can be influenced by external stimuli such as temperature, pressure, or light. This spin crossover phenomenon is a key feature of this compound chemistry.

Factors Influencing the Spin State

The delicate energy balance between the high-spin and low-spin states can be tipped by several factors, primarily related to the substitution on the cyclopentadienyl (B1206354) (Cp) rings:

-

Electronic Effects: Electron-donating groups attached to the Cp rings increase the electron density on the manganese center. This strengthens the ligand field, which favors the pairing of electrons in the lower energy t₂g orbitals, thus stabilizing the low-spin state and leading to higher spin-crossover temperatures.[1][3]

-

Steric Effects: Increasing the steric bulk of the substituents on the Cp rings forces a greater distance between the rings. This elongation of the Mn-Cp distance weakens the ligand field, which in turn favors the high-spin state by reducing the energy penalty of occupying the higher energy e_g* orbitals.[1][3]

A computational study on substituted manganocenes highlighted this sensitive balance: while an increasing number of electron-donating groups raises the spin-crossover temperature (T₁/₂), steric hindrance counteracts this by lowering T₁/₂ and stabilizing the high-spin state.

The interplay of these effects is visually represented in the following diagram:

Quantitative Data on this compound Spin States

The spin state of this compound and its derivatives has been extensively studied, yielding a wealth of quantitative data. The following tables summarize key findings from magnetic susceptibility measurements and structural analyses.

Table 1: Magnetic Moments and Spin Crossover Temperatures of Substituted Manganocenes

| Compound | Substituent(s) (R in (C₅H₄R)₂Mn) | Effective Magnetic Moment (µ_eff) at Low Temp. (µB) | Effective Magnetic Moment (µ_eff) at High Temp. (µB) | Spin Crossover Temp. (T₁/₂) (K) | Reference(s) |

| [(Me₃C)C₅H₄]₂Mn | tert-Butyl | ~2.2 | ~5.9 | Varies with conditions | [1] |

| [1,3-(Me₃C)₂C₅H₃]₂Mn | 1,3-di-tert-Butyl | Exhibits spin transition with hysteresis | ~5.9 | ΔT_c = 16 K | [1] |

| [(Me₃Si)₂C₅H₃]₂Mn | 1,3-bis(trimethylsilyl) | ~5.9 (with small low-spin admixture at low temp) | ~5.9 | - | [1] |

| [(Me₃Si)₃C₅H₂]₂Mn | 1,2,4-tris(trimethylsilyl) | ~5.9 | ~5.9 | - | [1] |

| (C₅Me₅)₂Mn | Decamethyl | 2.17 (5-100 K) | 2.17 (up to 560 K) | Low-spin invariant | |

| [(Me₂CH)₄C₅H]₂Mn | Tetraisopropyl | 5.72 (5-350 K) | 5.72 | High-spin invariant |

Table 2: Structural Data for High-Spin and Low-Spin Manganocenes

| Compound | Spin State | Average Mn-C Bond Length (Å) | Mn to Cp Centroid Distance (Å) | Method | Reference(s) |

| (MeC₅H₄)₂Mn | High-Spin | 2.433(8) | - | Gas Electron Diffraction | |

| (MeC₅H₄)₂Mn | Low-Spin | 2.144(12) | - | Gas Electron Diffraction | |

| (C₅Me₅)₂Mn | Low-Spin | 2.111(3) | - | X-ray Diffraction | |

| [Cp*₂Mn]⁻ | - | - | 1.673(7) | X-ray Diffraction | |

| [(Cpᵗᵗᵗ)₂Mn]⁻ | - | - | 1.750(3) | X-ray Diffraction |

Experimental Protocols for Characterization

A combination of experimental techniques is employed to characterize the spin state of this compound derivatives. The following provides an overview of the methodologies for key experiments.

Synthesis of this compound Derivatives

A general synthesis for manganocenes involves the reaction of manganese(II) chloride with the sodium salt of the desired cyclopentadienyl ligand in a suitable solvent like tetrahydrofuran (B95107) (THF).

Example Synthesis of a Substituted this compound:

-

Ligand Deprotonation: The substituted cyclopentadiene (B3395910) is deprotonated using a strong base like sodium hydride or an organolithium reagent in an inert atmosphere (e.g., under argon or nitrogen).

-

Salt Metathesis: The resulting sodium cyclopentadienide (B1229720) is then reacted with a stoichiometric amount of anhydrous manganese(II) chloride.

-

Workup and Isolation: The reaction mixture is typically stirred overnight, after which the solvent is removed under vacuum. The product is extracted with a non-polar solvent (e.g., hexane) and filtered to remove sodium chloride. The this compound derivative is then isolated by crystallization from the filtrate.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the effective magnetic moment (µ_eff) of a complex, which is directly related to the number of unpaired electrons.

Methodology (Gouy Method):

-

Sample Preparation: A powdered sample of the this compound derivative is uniformly packed into a cylindrical tube of known length and cross-sectional area.

-

Measurement without Magnetic Field: The sample tube is suspended from a sensitive balance, and its weight is recorded in the absence of an external magnetic field.

-

Measurement with Magnetic Field: An external magnetic field is applied using an electromagnet, and the change in the apparent weight of the sample is recorded. Paramagnetic samples will be drawn into the magnetic field, resulting in an apparent increase in weight, while diamagnetic samples will be repelled.

-

Calibration: The instrument is calibrated using a standard with a known magnetic susceptibility, such as HgCo(SCN)₄.

-

Calculation: The volume susceptibility, and subsequently the molar magnetic susceptibility (χ_M), are calculated from the change in weight, the strength of the magnetic field, and the sample's dimensions and density. The effective magnetic moment is then determined using the equation: µ_eff = 2.828(χ_M * T)¹/².

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, making it ideal for distinguishing between high-spin and low-spin states of this compound.

Methodology:

-

Sample Preparation: A dilute solution or a powdered solid of the this compound derivative is placed in a quartz EPR tube.

-

Data Acquisition: The sample is placed within a microwave cavity in a strong magnetic field. The magnetic field is swept while the sample is irradiated with a constant microwave frequency. Absorption of microwaves is detected when the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons.

-

Spectral Analysis: The resulting EPR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the electronic environment of the manganese ion and can be used to identify the spin state. Low-spin Mn(II) (S=1/2) will exhibit a different EPR spectrum compared to high-spin Mn(II) (S=5/2).

Single-Crystal X-ray Diffraction

X-ray crystallography provides precise information about the molecular structure, including bond lengths and angles, which are indicative of the spin state.

Methodology:

-

Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by cooling a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Analysis: The Mn-C bond lengths are a key indicator of the spin state. Shorter Mn-C bond lengths are characteristic of low-spin manganocenes, while longer bond lengths are found in high-spin analogues.

The following diagram illustrates a typical experimental workflow for characterizing the spin state of a newly synthesized this compound derivative:

Conclusion

The high-spin versus low-spin dichotomy of this compound presents a rich area of study with implications for the design of novel catalysts and magnetic materials. The spin state is a tunable property, highly dependent on the electronic and steric nature of the substituents on the cyclopentadienyl rings. A multi-technique approach, combining magnetic susceptibility measurements, EPR spectroscopy, and single-crystal X-ray diffraction, is essential for a comprehensive understanding of the spin-state behavior in these fascinating organometallic compounds. Future research in this area will likely focus on the precise control of the spin-crossover properties for applications in molecular switches and sensors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 3. Electronic and Steric Control of the Spin-Crossover Behavior in [(CpR)2Mn] Manganocenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular orbital diagram of high-spin Manganocene

An In-depth Technical Guide to the Molecular Orbital Diagram of High-Spin Manganocene

Introduction

This compound, (η⁵-C₅H₅)₂Mn, is a fascinating organometallic compound belonging to the metallocene family. Unlike its highly stable and diamagnetic neighbor, ferrocene (B1249389), this compound is a high-spin complex with a d⁵ electron configuration on the manganese(II) center.[1] This high-spin nature arises from the relatively small energy gap between the d-orbitals, making it energetically more favorable for the electrons to occupy different orbitals with parallel spins rather than pairing up in lower-energy orbitals. The electronic structure and the subtle energy balance between high and low spin states in this compound and its derivatives have been a subject of significant research interest.[2][3][4] This guide provides a detailed examination of the molecular orbital (MO) diagram of high-spin this compound, relevant experimental data, and the protocols used to characterize this complex.

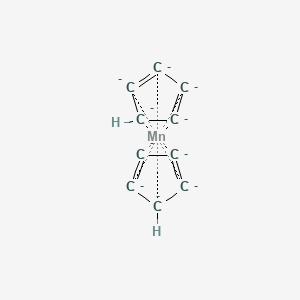

Molecular Orbital Diagram of High-Spin this compound

The molecular orbital diagram of this compound is constructed from the interaction of the valence atomic orbitals of the central manganese atom (3d, 4s, and 4p) with the symmetry-adapted linear combinations (SALCs) of the π-molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. In the D₅d point group of staggered this compound, the manganese atomic orbitals and the ligand SALCs transform under specific symmetry representations.

The key interactions that form the molecular orbitals primarily involve the manganese 3d orbitals, which split into three symmetry sets: a₁' (d₂²), e₂' (dxy, dx²-y²), and e₁" (dxz, dyz). The Cp ligand π-orbitals also form SALCs with corresponding symmetries. The interaction between the metal and ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.

For high-spin this compound, the d⁵ electrons of the Mn(II) center occupy the molecular orbitals to maximize the total spin. The approximate energy ordering of the frontier molecular orbitals is:

e₂' < a₁' < e₁"*

The filling of these orbitals with the five d-electrons results in the electronic configuration (e₂')²(a₁')¹(e₁"*)², leading to five unpaired electrons. This configuration accounts for the observed paramagnetism of the compound. It is noteworthy that some computational studies suggest a possible inversion of the typical metallocene orbital ordering in this compound, with the metal-based orbitals lying below the ligand e₁ π orbitals.[5]

Quantitative Data

The electronic configuration and magnetic properties of high-spin this compound can be summarized as follows:

| Property | Value |

| Metal Center | Manganese (II) |

| d-Electron Count | 5 |

| Spin State | High-Spin (S = 5/2) |

| Electronic Configuration | (e₂')²(a₁')¹(e₁"*)² |

| Number of Unpaired Electrons | 5 |

| Theoretical Magnetic Moment (spin-only) | 5.92 µB (Bohr Magnetons) |

| Experimental Magnetic Moment | ~5.9 µB |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a salt metathesis reaction.[3][6]

Materials:

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

Sodium cyclopentadienide (B1229720) (NaCp) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a suspension of anhydrous MnCl₂ is prepared in THF in a Schlenk flask.

-

The flask is cooled in an ice bath.

-

A solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension of MnCl₂ over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours.

-

The solvent is then removed under vacuum to yield a solid residue.

-

The this compound is extracted from the residue with a non-polar solvent like petroleum ether or hexane.

-

The extract is filtered to remove the insoluble sodium chloride byproduct.

-

The solvent is removed from the filtrate under vacuum to yield crude this compound, which can be further purified by sublimation.

Magnetic Susceptibility Measurement

The magnetic susceptibility of this compound can be determined using methods such as the Gouy method, Evans NMR method, or a SQUID magnetometer.[7] The Quincke's method is suitable for liquid samples or solutions.[8][9]

Principle of the Gouy Method: The Gouy method involves measuring the change in mass of a sample when it is placed in a magnetic field. A long cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other end is in a region of negligible field strength. The apparent change in mass is proportional to the magnetic susceptibility of the sample.

Procedure:

-

A long, cylindrical tube is filled with the this compound sample to a known height.

-

The tube is suspended from a sensitive balance, with the bottom of the sample positioned in the center of the poles of a strong electromagnet.

-

The initial mass of the sample is recorded.

-

The electromagnet is turned on, and the new mass of the sample is recorded.

-

The change in mass, the strength of the magnetic field, the length, and the mass of the sample are used to calculate the magnetic susceptibility.

-

The effective magnetic moment (µ_eff) can then be calculated from the molar magnetic susceptibility.

Visualization of Molecular Orbital Interactions

The following diagram illustrates the interaction between the manganese 3d orbitals and the cyclopentadienyl ligand SALCs to form the molecular orbitals of high-spin this compound.

Caption: Molecular orbital diagram of high-spin this compound.

References

- 1. Manganese - Wikipedia [en.wikipedia.org]

- 2. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iiserkol.ac.in [iiserkol.ac.in]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(cyclopentadienyl)manganese(II)

For Researchers, Scientists, and Drug Development Professionals

Bis(cyclopentadienyl)manganese(II), also known as manganocene, is an organomanganese compound with the formula [Mn(C₅H₅)₂]n.[1] It is a notable metallocene due to its interesting structural and magnetic properties, which differ significantly from other first-row transition metal metallocenes like ferrocene.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and visualizations of its structural characteristics.

Physical Properties

This compound is a thermochromic solid that is highly sensitive to air and moisture.[1][3] Below 159 °C, it exists as an amber-colored polymeric solid, while above this temperature, it transforms into a pink-colored monomeric sandwich complex.[1]

The following table summarizes the key physical and thermochemical properties of bis(cyclopentadienyl)manganese(II).

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Mn | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Molar Mass | 185.13 g·mol⁻¹ | --INVALID-LINK--[1] |

| Appearance | Amber solid (< 159 °C), Pink solid (> 159 °C) | --INVALID-LINK--[1] |

| Melting Point | 172-173 °C | --INVALID-LINK--[3] |

| Enthalpy of Sublimation (ΔsubH°) | 75.7 ± 1.7 kJ/mol | --INVALID-LINK--[4] |

| Enthalpy of Phase Transition (ΔHtrs) | 0.041 kJ/mol (at 55 to 75 K) | --INVALID-LINK--[4] |

| Entropy of Phase Transition (ΔStrs) | 0.63 J/(mol·K) (at 55 to 75 K) | --INVALID-LINK--[4] |

| Ionization Energy | 6.18 eV | --INVALID-LINK--[4] |

| CAS Number | 73138-26-8 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

Unlike the low-spin ferrocene, this compound is a high-spin complex, consistent with other Mn(II) compounds.[2] Its magnetic and structural properties are highly dependent on temperature and the nature of substituents on the cyclopentadienyl (B1206354) rings.[5]

| Property | Value | Reference |

| Spin State | High-spin (S = 5/2) | --INVALID-LINK--[5] |

| Crystal Structure | Below 159 °C: Polymeric chain. Above 159 °C: Monomeric sandwich complex. | --INVALID-LINK--[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is characterized by its ionic character, which makes it kinetically labile.[1]

-

Air and Moisture Sensitivity: It degrades rapidly in air and is readily hydrolyzed by water.[1]

-

Reactivity with Acids: It reacts with hydrochloric acid.[1]

-

Lewis Base Adducts: this compound readily forms adducts with two- or four-electron Lewis bases.[1]

-

Polymerization: In the presence of cocatalysts such as methylaluminoxane (B55162) or diethylaluminium chloride, this compound can polymerize ethylene (B1197577) to form high molecular weight linear polyethylene.[1]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in an inert solvent like tetrahydrofuran (B95107) (THF).[1]

Materials:

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

Sodium cyclopentadienide (NaCp)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere.

-

A solution of sodium cyclopentadienide in THF is prepared.

-

To a stirred suspension of anhydrous MnCl₂ in THF, the solution of sodium cyclopentadienide is added slowly at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The resulting mixture contains a precipitate of sodium chloride (NaCl).

-

The solvent (THF) is removed under vacuum.

-

The bis(cyclopentadienyl)manganese(II) product is then isolated from the residue by fractional sublimation.[6]

The overall reaction is: MnCl₂ + 2 Na(C₅H₅) → [Mn(C₅H₅)₂] + 2 NaCl[1]

Visualizations

The following diagram illustrates the workflow for the synthesis of bis(cyclopentadienyl)manganese(II).

Caption: Synthesis workflow for bis(cyclopentadienyl)manganese(II).

Bis(cyclopentadienyl)manganese(II) exhibits a fascinating temperature-dependent structural change. Below 159 °C, it adopts a polymeric chain structure, which transitions to a monomeric sandwich complex at higher temperatures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Manganese - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. This compound [webbook.nist.gov]

- 5. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 6. US2976303A - Process for the preparation of bis (cyclopentadienyl) manganese compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Ionic Character of the Metal-Ligand Bond in Manganocene

Affiliation: Google Research

Abstract

Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), stands as a compelling anomaly within the family of first-row transition metal metallocenes. While its counterparts, notably ferrocene (B1249389), are characterized by strong covalent metal-ligand interactions and remarkable stability, this compound exhibits properties that are overwhelmingly indicative of a predominantly ionic bond between the manganese(II) ion and the cyclopentadienyl (B1206354) (Cp) ligands. This guide provides a comprehensive analysis of the experimental and theoretical evidence that establishes the ionic nature of its bonding. We will delve into its unique structural features, spectroscopic signatures, chemical reactivity, and the delicate balance of spin states, all of which are direct consequences of the electrostatic interactions at its core. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and reactivity of organometallic compounds.

Introduction: The this compound Anomaly

The discovery of ferrocene (Fe(C₅H₅)₂) heralded a new era in organometallic chemistry, defined by the "sandwich" structure where a metal atom is bound between two parallel cyclopentadienyl rings. The stability and rich chemistry of ferrocene are attributed to the formation of strong, covalent molecular orbitals, satisfying the 18-electron rule. This compound, containing the adjacent element manganese, would be expected to follow a similar pattern. However, it defies this expectation.

With a Mn(II) center, this compound has a d⁵ electron configuration, resulting in a 17-electron complex. This electron deficiency alone does not explain its profound differences from other metallocenes. The key lies in the nature of the metal-ligand bond. Extensive evidence demonstrates that the interaction in this compound is best described as primarily electrostatic, between a Mn²⁺ cation and two C₅H₅⁻ anions. This ionic character is the root of its unique structural arrangements, high reactivity, and fascinating magnetic properties.[1]

Evidence for Ionic Bonding

The case for this compound's ionic character is built upon four pillars of evidence: structural analysis, spectroscopic characterization, chemical reactivity, and computational modeling.

Structural Evidence

Unlike the simple molecular sandwich structure of ferrocene, the solid-state structure of this compound is highly unusual and temperature-dependent.

-

Polymeric Structure: Below 159 °C, this compound adopts an infinite polymeric chain structure.[2] In this arrangement, each manganese atom is coordinated by three Cp ligands—one terminal and two bridging—highlighting the lability and non-directional nature of the bonding, which is uncharacteristic of strong covalent interactions.

-

Thermochromism: Above 159 °C, the amber-colored polymeric solid transforms into a pink material with a conventional sandwich structure.[2] This phase transition suggests that the energetic barrier between different coordination modes is low, consistent with weaker, more flexible ionic bonds.

Spectroscopic Characterization

Spectroscopic techniques provide a direct window into the electronic environment of the manganese center.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Unsubstituted this compound exhibits a high-spin (S = 5/2) ground state.[3] This is a critical piece of evidence. A high-spin configuration occurs when the ligand field splitting energy is smaller than the electron spin-pairing energy. Such a weak ligand field is a hallmark of ionic bonding, where the ligands exert only a minor electrostatic perturbation on the metal's d-orbitals.[4] The five d-electrons remain unpaired, occupying all five d-orbitals in accordance with Hund's rule. The EPR spectra of high-spin Mn(II) complexes are distinctive, typically showing signals near g ≈ 2.0.[5][6]

-

Influence of Ligands on Spin State: The spin state of this compound is delicately balanced. While Cp₂Mn is high-spin, its permethylated analogue, decamethylthis compound (Cp₂Mn), is low-spin (S = 1/2).[7] The electron-donating methyl groups on the Cp ligands increase the electron density on the rings, strengthening the ligand field. This stronger interaction, bordering on more covalent character, is sufficient to force the d-electrons to pair, overcoming the spin-pairing energy and resulting in a low-spin state. Some derivatives even exhibit spin-crossover behavior, where the spin state changes with temperature, further illustrating the small energy gap between the high- and low-spin states.[8]

Chemical Reactivity

The chemical behavior of this compound is starkly different from that of covalent metallocenes and strongly supports an ionic formulation.

-

Kinetic Lability: The compound is highly reactive and thermally sensitive, readily degrading in air.[2]

-

Hydrolysis: It is easily hydrolyzed by water or dilute acids, a reaction characteristic of ionic salts where the ligands can be easily displaced.[2] This contrasts sharply with the hydrolytic stability of ferrocene.

-

Adduct Formation: this compound readily forms adducts with Lewis bases, indicating that the manganese center is an accessible, electropositive site (a bare Mn²⁺ ion), rather than a sterically shielded and covalently bound metal atom.[2]

Theoretical and Computational Evidence

Modern computational chemistry provides quantitative support for the ionic bonding model.

-

Molecular Orbital (MO) Theory: An MO description of a highly ionic this compound shows minimal mixing between the metal d-orbitals and the ligand π-orbitals. The d-orbitals remain essentially atomic-like and non-bonding. This leads to a small energy splitting, which is consistent with the observed high-spin state.

-

Density Functional Theory (DFT): DFT calculations confirm the primarily electrostatic character of the Mn-C(Cp) interactions.[1] These studies can model the charge distribution, showing significant localization of positive charge on the manganese atom and negative charge on the cyclopentadienyl rings. DFT is also used to calculate the relative energies of the high-spin and low-spin states, corroborating experimental findings that the high-spin state is energetically favored in the parent molecule.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies that define the bonding in this compound and its derivatives.

Table 1: Structural and Magnetic Properties of this compound Derivatives

| Compound | Spin State (S) | Mn–Cp(centroid) (Å) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cp₂Mn (<159 °C) | 5/2 (High-Spin) | Varies | Polymeric chain | [2] |

| Cp₂Mn (>159 °C) | 5/2 (High-Spin) | ~2.11 | Monomeric sandwich | [2] |

| Cp*₂Mn | 1/2 (Low-Spin) | ~1.71 | Monomeric sandwich | [7] |

| (C₅H₂tBu₃)₂Mn | 5/2 (High-Spin) | ~1.79 | Monomeric sandwich |[7] |

Table 2: Spectroscopic and Computational Parameters

| Compound | Technique | Parameter | Value | Significance |

|---|---|---|---|---|

| Cp₂Mn | EPR | Ground State | Sextet (S=5/2) | Indicates weak ligand field (ionic bonding) |

| Cp₂Mn | EPR | Ground State | Doublet (S=1/2) | Indicates stronger ligand field (more covalent) |

| Cp₂Mn | DFT/MATI | Ionization Energy | 5.349 ± 0.001 eV | Quantifies energy to remove a metal-centered electron |

| Cp₂Mn | DFT | Character | Primarily Electrostatic | Confirms ionic nature of Mn-Cp interaction |

Experimental Protocols

The characterization of this compound's bonding relies on a combination of synthesis and advanced analytical techniques.

Synthesis of this compound (Cp₂Mn)

The standard synthesis is a salt metathesis reaction performed under strictly inert conditions due to the product's air sensitivity.

-

Apparatus: All glassware (Schlenk flask, dropping funnel, condenser) is dried in an oven and assembled hot under a positive pressure of dry, oxygen-free nitrogen or argon.

-

Reagents: Anhydrous manganese(II) chloride (MnCl₂) and sodium cyclopentadienide (B1229720) (NaCp) are used. Tetrahydrofuran (THF) is typically used as the solvent and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

Procedure: A solution of NaCp in THF is added dropwise to a stirred suspension of MnCl₂ in THF at room temperature. The reaction is typically stirred for several hours to ensure completion.

-

MnCl₂ + 2 NaCp → Mn(C₅H₅)₂ + 2 NaCl[2]

-

-

Workup: The solvent is removed under vacuum. The solid residue is then heated under vacuum to sublime the this compound, separating it from the non-volatile sodium chloride byproduct. The product is collected as an amber solid on a cold finger condenser.

Single Crystal X-ray Diffraction

This technique provides definitive structural information, including bond lengths, bond angles, and solid-state packing.

-

Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow sublimation or by cooling a saturated solution in a non-coordinating solvent like hexane.

-

Data Collection: A single crystal is mounted on a goniometer head. To study thermally sensitive structures or to reduce thermal motion, data is collected at low temperatures (e.g., 100-150 K) using a stream of cold nitrogen gas. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[8]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined (solved) and then adjusted (refined) to achieve the best fit between the calculated and observed diffraction patterns.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the primary method for determining the spin state of this compound complexes.

-

Sample Preparation: A small amount of the polycrystalline (powdered) sample is loaded into a quartz EPR tube. For solution-state measurements, the compound is dissolved in a suitable solvent (e.g., toluene) that will form a glass upon freezing. All sample preparation is done in an inert atmosphere (glovebox).

-

Measurement: The sample tube is placed inside the EPR spectrometer's resonant cavity, which is cooled to cryogenic temperatures (typically 4-20 K). A magnetic field is swept while the sample is irradiated with a fixed-frequency microwave (e.g., X-band, ~9.5 GHz). Absorption of microwave energy occurs when the resonance condition is met, generating the EPR spectrum.[5][11]

-

Data Analysis: The resulting spectrum's g-values, hyperfine splitting patterns (a six-line pattern is characteristic for ⁵⁵Mn, which has a nuclear spin I = 5/2), and overall shape are analyzed to determine the spin state (S=5/2 or S=1/2) and the electronic environment of the Mn(II) center.[6][11]

Computational Methods (DFT)

Theoretical calculations provide insight into electronic structure and energetics that are not directly observable.

-

Model Building: The molecular structure of this compound is built using its crystallographically determined coordinates as a starting point.

-

Method Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) is widely used for organometallic complexes. This involves selecting an exchange-correlation functional (e.g., B3LYP, PBE0) and a basis set (e.g., def2-TZVP) that accurately describes the electrons of the atoms involved.[9][10]

-

Calculation: The geometry of the molecule is optimized for different possible spin states (e.g., sextet for high-spin, doublet for low-spin) to find the minimum energy structure for each. Properties such as orbital energies, atomic charges, and the energy difference between spin states (ΔE_HL) are then calculated.

-

Analysis: The calculated energies are compared to determine the ground state spin multiplicity. The calculated geometric and electronic parameters are compared with experimental data to validate the computational model.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Manganese - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 9. DFT study of unligated and ligated manganese(II) porphyrins and phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Manganese matere bonds in biological systems: PDB inspection and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. EPR Spectrum Analysis of DPPH and MnCl2 - IJFMR [ijfmr.com]

An In-depth Technical Guide to the Thermochromic Properties of Solid-State Manganocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is a fascinating organometallic compound renowned for its pronounced thermochromic behavior in the solid state. This technical guide provides a comprehensive overview of the thermochromic properties of solid-state this compound, detailing the underlying structural phase transition responsible for its color change. This document includes a summary of key quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of the structural and experimental workflows to serve as a valuable resource for researchers in organometallic chemistry, materials science, and related fields.

Introduction

Solid-state this compound exhibits a reversible thermochromic transition at approximately 159 °C (432 K).[1] Below this temperature, the compound is an amber-colored solid, which transforms into a pink solid upon heating above the transition temperature.[1] This dramatic color change is a direct consequence of a significant alteration in the crystal structure of the material. The low-temperature phase consists of a polymeric chain structure, which converts to a discrete, monomeric "sandwich" complex in the high-temperature phase.[1] This structural transformation directly impacts the electronic environment of the manganese centers, leading to the observed change in color.

Thermochromic and Structural Transition

The thermochromism of solid-state this compound is intrinsically linked to a structural phase transition.

-

Low-Temperature (Amber) Phase (< 159 °C): In this phase, this compound adopts a polymeric chain structure. Each manganese atom is coordinated to three cyclopentadienyl (B1206354) ligands; one terminal and two bridging ligands that link the manganese centers into an infinite chain.[1]

-

High-Temperature (Pink) Phase (> 159 °C): Above the transition temperature, the polymeric chains break down, and the compound adopts a molecular crystal structure composed of discrete Mn(η⁵-C₅H₅)₂ "sandwich" molecules.[1] This is the more commonly depicted structure for metallocenes.

This reversible phase transition is the key signaling pathway governing the thermochromic properties of solid-state this compound.

References

An In-depth Technical Guide to the Paramagnetism and Magnetic Properties of Manganocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganocene, Mn(C₅H₅)₂, is a fascinating organometallic compound renowned for its intriguing magnetic properties, which are highly sensitive to its molecular environment and substitution on the cyclopentadienyl (B1206354) (Cp) rings. This technical guide provides a comprehensive overview of the paramagnetism of this compound, detailing its electronic structure, the delicate balance between high-spin and low-spin states, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and related fields.

Introduction to the Magnetic Behavior of this compound

Manganese in its +2 oxidation state (Mn(II)) has a d⁵ electron configuration. In an octahedral ligand field, these five d-electrons can populate the orbitals in two distinct ways, leading to different spin states: a high-spin (HS) state and a low-spin (LS) state. In the case of this compound, the Mn(II) center is sandwiched between two cyclopentadienyl ligands, creating a ligand field that allows for the accessibility of both spin states.

The unsubstituted this compound, Mn(Cp)₂, typically exhibits a high-spin state with a magnetic moment close to the spin-only value of 5.92 µB.[1] However, the introduction of bulky or electron-donating substituents on the cyclopentadienyl rings can significantly influence the ligand field strength, leading to a stabilization of the low-spin state or even spin-crossover (SCO) behavior, where the spin state changes in response to external stimuli like temperature.[1][2]

Electronic Structure and Spin States

The magnetic properties of this compound are a direct consequence of its electronic structure. The five d-orbitals of the Mn(II) ion are split into different energy levels by the cyclopentadienyl ligands.

-

High-Spin (HS) State: In a weaker ligand field, the energy required to pair electrons in the same orbital is greater than the energy required to promote them to higher-energy orbitals. This results in the maximum number of unpaired electrons (S = 5/2), leading to a high-spin configuration (t₂g³ eg²). Manganocenes in the high-spin state are strongly paramagnetic.[1]

-

Low-Spin (LS) State: In a stronger ligand field, the energy splitting between the d-orbitals is larger. It becomes energetically more favorable for the electrons to pair up in the lower-energy orbitals rather than occupying the higher-energy ones. This leads to a minimum number of unpaired electrons (S = 1/2), resulting in a low-spin configuration (t₂g⁵). Low-spin manganocenes exhibit weaker paramagnetism.[1][2]

The interplay between the ligand field strength and the electron pairing energy dictates the preferred spin state of a given this compound derivative.

Experimental Characterization of Magnetic Properties

A variety of experimental techniques are employed to probe the magnetic properties of this compound and its derivatives.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are the primary method for determining the bulk magnetic properties of a material. These measurements quantify the extent to which a material is magnetized in an applied magnetic field.

Experimental Protocol: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

-

Sample Preparation: A carefully weighed amount of the this compound sample (typically a few milligrams of powder) is placed in a gelatin capsule or a similar sample holder. Due to the air-sensitivity of many manganocenes, sample preparation should be performed in an inert atmosphere (e.g., a glovebox).

-

Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured over a range of temperatures (e.g., 2 K to 300 K) at a constant applied magnetic field (e.g., 1000 Oe).

-

Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The effective magnetic moment (µₑₑ) is then determined using the following equation:

µₑₑ = √(8χₘT)

where T is the temperature in Kelvin. The data is often plotted as µₑₑ vs. T to observe any temperature-dependent magnetic behavior, such as spin crossover. The data can also be fitted to the Curie-Weiss law (χₘ = C / (T - θ)) to obtain the Curie constant (C) and the Weiss constant (θ), which provides information about the magnetic interactions between neighboring molecules.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species with unpaired electrons. It provides detailed information about the electronic environment of the metal center.

Experimental Protocol: X-band EPR Spectroscopy

-

Sample Preparation: For solution-state EPR, the this compound derivative is dissolved in a suitable solvent (e.g., toluene) to form a dilute solution. For solid-state EPR, a powdered sample is used. The sample is placed in a quartz EPR tube and, if necessary, frozen in liquid nitrogen.

-

Measurement: The EPR spectrum is recorded at a specific microwave frequency (typically X-band, ~9.5 GHz) while sweeping the external magnetic field.

-

Data Analysis: The EPR spectrum provides information about the g-factor, which is a characteristic property of the paramagnetic center. For manganocenes, distinct g-values are observed for the high-spin and low-spin states. Hyperfine coupling to the ⁵⁵Mn nucleus (I = 5/2) can also be observed, providing further insight into the electronic structure.[3]

Quantitative Magnetic Data of this compound Derivatives

The magnetic properties of this compound are highly tunable through chemical modification. The following table summarizes key magnetic data for a selection of this compound derivatives.

| Compound | Spin State | µₑₑ (µB) | Temperature Range (K) | Curie Constant (C) (cm³·K/mol) | Weiss Constant (θ) (K) | Reference |

| [(Me₃Si)₂C₅H₃]₂Mn | High-Spin | ~5.9 | 5 - 300 | Not explicitly stated, but follows Curie-Weiss Law | -1.6 | [1] |

| [(Me₃Si)₃C₅H₂]₂Mn | High-Spin | ~5.9 | 5 - 300 | Not explicitly stated, but follows Curie-Weiss Law | -1.2 | [1] |

| [(Me₃C)₃C₅H₂]₂Mn | High-Spin | ~5.9 | 5 - 300 | Not explicitly stated, but follows Curie-Weiss Law | -1.9 | [1] |

| (C₅Me₅)₂Mn | Low-Spin | 2.17 | 5 - 100 | Not explicitly stated | Not explicitly stated | [1] |

| [(Me₂CH)₄C₅H]₂Mn | High-Spin | 5.72 | 5 - 350 | Not explicitly stated | Not explicitly stated | [1] |

| Ind*₂Mn | Spin-Crossover | 4.18 (at 200K) | 6 - 300 | Does not follow Curie-Weiss Law | -76 (poor fit) | [2] |

Note: Ind represents the heptamethylindenyl ligand.*

Visualizations

Experimental Workflow for Magnetic Characterization

The following diagram illustrates a typical workflow for the synthesis and magnetic characterization of a this compound derivative.

Factors Influencing the Spin State of this compound

The spin state of a this compound derivative is a delicate balance of several factors, as depicted in the diagram below.

References

- 1. osti.gov [osti.gov]

- 2. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]

- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unraveling the Polymeric Solid State of Manganocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is a fascinating organometallic compound that exhibits unique structural and magnetic properties. Unlike its more famous metallocene counterpart, ferrocene, this compound adopts a polymeric structure in the solid state at temperatures below 159 °C. This polymeric nature, driven by the ionic character of the Mn-Cp bond, gives rise to a distinct zigzag chain arrangement. This technical guide provides an in-depth exploration of the structural elucidation of this polymeric solid state, presenting key experimental data, detailed methodologies, and visual representations of its structure and the processes used to determine it.

The Polymeric Structure of this compound

In the solid state below its transition temperature of 159 °C, this compound does not exist as a simple sandwich monomer. Instead, it forms a polymeric chain where each manganese atom is coordinated by three cyclopentadienyl (B1206354) (Cp) ligands.[1] Two of these Cp ligands act as bridging ligands, connecting adjacent manganese atoms, which results in a characteristic zigzag chain structure. This coordination environment is a departure from the typical bis-ligation seen in many other metallocenes and is a direct consequence of the significant ionic contribution to the bonding between the manganese(II) ion and the cyclopentadienyl anions.

Key Structural Features

The structural elucidation of polymeric this compound has been primarily achieved through single-crystal X-ray diffraction studies. These experiments have provided precise measurements of the atomic positions, allowing for a detailed understanding of the bonding and geometry within the polymer.

Table 1: Selected Crystallographic Data for Polymeric this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.86 |

| b (Å) | 7.80 |

| c (Å) | 10.82 |

| β (°) | 107.2 |

| Z (formula units per cell) | 2 |

Table 2: Key Bond Lengths and Angles in Polymeric this compound

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| Mn-C (terminal Cp) | 2.40 - 2.45 |

| Mn-C (bridging Cp) | 2.42 - 2.70 |

| Mn···Mn distance | 4.45 |

| Bond Angles | |

| Ring Centroid-Mn-Ring Centroid (approx.) | ~135 |

Note: The range in Mn-C bond lengths for the bridging Cp rings reflects the different bonding interactions of the carbon atoms with the two adjacent manganese centers.

Experimental Protocols for Structural Elucidation

The determination of the polymeric structure of this compound relies on a combination of careful synthesis of high-quality crystals and their subsequent analysis using crystallographic and spectroscopic techniques.

Synthesis of this compound Crystals

The synthesis of this compound is typically achieved through the reaction of a manganese(II) salt with a cyclopentadienyl anion source.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Cyclopentadienide (NaCp): Freshly cracked cyclopentadiene (B3395910) is reacted with a dispersion of sodium metal in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction proceeds with the evolution of hydrogen gas to yield a solution of sodium cyclopentadienide.

-

Reaction with Manganese(II) Chloride: A solution or slurry of anhydrous manganese(II) chloride (MnCl₂) in THF is prepared.

-

Formation of this compound: The NaCp solution is slowly added to the MnCl₂ suspension at a controlled temperature, typically starting at low temperatures (e.g., -78 °C) and gradually warming to room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

-

MnCl₂ + 2 NaCp → [Mn(C₅H₅)₂]n + 2 NaCl

-

-

Isolation and Crystallization: The resulting mixture contains solid this compound and sodium chloride. The solvent is typically removed under vacuum, and the solid residue is then sublimed under high vacuum and elevated temperature to purify the this compound. Slow sublimation can yield single crystals suitable for X-ray diffraction. Alternatively, crystallization from a suitable solvent can be employed.

Single-Crystal X-ray Diffraction

This is the cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head. Due to the air-sensitivity of this compound, this process is typically performed in a glovebox or under a stream of inert gas.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.

Visualization of the Polymeric Structure

The polymeric chain structure of this compound can be visualized to better understand the coordination environment of the manganese atoms and the bridging nature of the cyclopentadienyl ligands.

// Nodes for Manganese atoms Mn1 [label="Mn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mn2 [label="Mn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mn3 [label="Mn", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Cyclopentadienyl rings Cp1_term [label="Cp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cp1_bridge [label="Cp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cp2_bridge [label="Cp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cp3_bridge [label="Cp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cp3_term [label="Cp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing coordination Mn1 -- Cp1_term [label="terminal"]; Mn1 -- Cp1_bridge [label="bridging"]; Mn1 -- Cp2_bridge [label="bridging"];

Mn2 -- Cp1_bridge; Mn2 -- Cp2_bridge; Mn2 -- Cp3_bridge [label="bridging"];

Mn3 -- Cp2_bridge; Mn3 -- Cp3_bridge; Mn3 -- Cp3_term [label="terminal"];

// Invisible edges to control layout edge [style=invis]; Mn1 -> Mn2 -> Mn3; } dot Caption: Simplified representation of the polymeric chain of this compound.

Conclusion

The structural elucidation of the polymeric solid state of this compound reveals a unique and complex arrangement that sets it apart from many other metallocenes. The zigzag chain structure, with its bridging cyclopentadienyl ligands, is a direct result of the ionic nature of the manganese-cyclopentadienyl bond. The detailed understanding of this structure, made possible by techniques such as single-crystal X-ray diffraction, provides a crucial foundation for further research into the magnetic and reactive properties of this intriguing organometallic polymer. The experimental protocols outlined in this guide serve as a reference for the synthesis and characterization of this and related materials, which may have implications in catalysis and materials science.

References

An In-depth Technical Guide on the Electronic Structure of 17-electron Manganocene Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganocene (MnCp₂) and its derivatives represent a unique class of metallocenes, primarily due to the fine energy balance between different spin states and their intriguing electronic structures. The 17-electron configuration, in particular, presents a fascinating case study in organometallic chemistry, characterized by a delicate interplay of Jahn-Teller distortions, spin-crossover phenomena, and distinct spectroscopic signatures. This guide provides a comprehensive overview of the electronic structure of 17-electron this compound complexes, detailing the theoretical underpinnings, experimental characterization, and computational analysis crucial for understanding these reactive species.

Fundamental Electronic Structure

The manganese atom in its neutral state has an electronic configuration of [Ar] 3d⁵ 4s²[1]. In this compound, the manganese is in the +2 oxidation state (Mn²⁺), resulting in a d⁵ configuration[1][2]. For a 17-electron complex like this compound, the molecular orbital (MO) diagram is key to understanding its properties. The five d-orbitals of the manganese center interact with the π-orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands, splitting into three main groups: a₁', e₂', and e₁".

The typical qualitative MO energy level ordering for a D₅d metallocene is a₁' < e₂' < e₁". The 17 valence electrons fill these orbitals, leading to a ground state that is electronically degenerate, as the highest occupied molecular orbital (HOMO) is the e₂' set, which is occupied by three electrons.

// Connections Mn_d -> {a1g, e2g, a1g_star} [style=dashed, color="#5F6368"]; Cp_pi -> {e1g, e1g_star} [style=dashed, color="#5F6368"];

// Annotations label_HOMO [label="HOMO (degenerate)\n(a₁')²(e₂')³", shape=none, fontcolor="#202124", pos="6,-1!", fontsize=11]; edge [style=invis]; e2g -> label_HOMO; } caption: "Qualitative MO diagram for a 17-electron this compound."

The Jahn-Teller Effect

The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the species[3]. For 17-electron manganocenes with an (a₁')²(e₂')³ configuration, the e₂' HOMO is degenerate. This degeneracy is lifted by a distortion of the molecule, often a slight elongation or compression of the metal-ligand bonds or a tilting of the Cp rings, which splits the e₂' orbitals into two non-degenerate levels[3][4][5]. This distortion has profound consequences for the complex's structure and spectroscopy[4].

Experimental Characterization & Protocols

The electronic structure of 17-electron manganocenes is probed through a variety of spectroscopic and analytical techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for studying paramagnetic species like 17-electron complexes[6][7]. It provides detailed information about the electron's environment, including the g-value and hyperfine coupling constants (A).

Experimental Protocol: Continuous-Wave (CW) EPR Spectroscopy

-

Sample Preparation: A solution of the this compound complex is prepared in a suitable, dry, and degassed solvent (e.g., THF or toluene) inside an inert atmosphere glovebox. The solution is transferred to a quartz EPR tube, which is then flame-sealed under vacuum. For solid-state measurements, a polycrystalline powder sample is used.

-

Instrumentation: Measurements are typically performed on an X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer equipped with a cryostat for low-temperature studies (e.g., 5 K to 100 K)[8][9].

-

Data Acquisition: The magnetic field is swept while the sample is irradiated with a fixed microwave frequency. The absorption of microwaves by the unpaired electron is detected and recorded as the first derivative of the absorption spectrum[6].

-

Parameters: Key experimental parameters include microwave power (e.g., 50 µW), modulation frequency (e.g., 100 kHz), modulation amplitude (e.g., 0.8 mT), and temperature[9].

-

Data Analysis: The resulting spectrum is analyzed to extract the principal components of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling tensor (Aₓ, Aᵧ, A₂). These parameters are sensitive to the geometry and electronic structure of the complex[10].

Table 1: Representative EPR Data for this compound Complexes

| Complex | Spin State | g-values | A (⁵⁵Mn) values (cm⁻¹) | Temperature (K) | Reference |

| Ind₂Mn | S = 1/2 (low-spin) | g‖ = 2.00, g⊥ = 2.08 | Not reported | 12 - 100 | [9] |

| [(Cp₂Mn)]⁻ | S = 2 (high-spin) | Effective doublet state | Not reported | 11 | [8] |

(Ind = heptamethylindenyl, Cp* = pentamethylcyclopentadienyl)*

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the molecular geometry, including bond lengths and angles, which are direct reflections of the underlying electronic structure[8].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. This must be performed under strictly anaerobic and anhydrous conditions.

-

Data Collection: A crystal is mounted on a diffractometer (e.g., Rigaku SuperNova or XtalLAB AFC11) equipped with a CCD area detector and a low-temperature device (e.g., 150 K)[8]. The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Analysis: The refined structure provides key geometric parameters that can be compared with computational models and data from other metallocenes.

Table 2: Selected Structural Data for this compound Complexes